molecular formula C₉H₁₂N₂O₄ B1142372 α-2'-Deoxy Zebularine CAS No. 68780-64-3

α-2'-Deoxy Zebularine

Número de catálogo: B1142372
Número CAS: 68780-64-3
Peso molecular: 212.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of α-2’-Deoxy Zebularine typically involves the silylation of the 2-hydroxypyrimidine nucleobase, followed by glycosylation to 2’-deoxy-3’,5’-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (Hoffer’s chlorosugar). The 3’- and 5’-protecting group esters are then removed using ammonia, resulting in an anomeric mixture of 2’-deoxy-zebularine nucleosides .

Industrial Production Methods: : While specific industrial production methods for α-2’-Deoxy Zebularine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications.

Análisis De Reacciones Químicas

Types of Reactions: : α-2’-Deoxy Zebularine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and thiols.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of α-2’-Deoxy Zebularine.

Aplicaciones Científicas De Investigación

Cancer Therapy

α-2'-Deoxy Zebularine has shown promise in various cancer models, particularly in inducing apoptosis in cancer cells through the modulation of DNA methylation.

  • Cholangiocarcinoma (CCA) : In studies involving CCA cell lines (TFK-1 and HuCCT1), treatment with this compound resulted in decreased levels of DNMT1 and induced apoptotic cell death. The compound also altered the expression of genes associated with the Wnt signaling pathway, suggesting a mechanism for its anticancer effects .
  • Hepatocellular Carcinoma : Previous research indicated that this compound could induce cell growth arrest and apoptosis via both DNMT-dependent and independent pathways . This dual action enhances its therapeutic potential across different cancer types.

Epigenetic Research

The compound serves as a valuable tool for studying epigenetic modifications and their impacts on gene regulation.

  • Gene Reactivation Studies : By inhibiting DNMTs, this compound facilitates the reactivation of hypermethylated genes. This has been demonstrated in various models where treatment led to significant changes in gene expression profiles associated with tumor suppression .
  • Comparative Studies : Research comparing the hypomethylating effects of this compound with other nucleoside analogs like 5-azacytidine revealed that while it was less potent than some alternatives, it still effectively reduced methylation levels in specific genes .

Case Studies

Study FocusCell LineTreatment DurationKey Findings
Cholangiocarcinoma Response TFK-1, HuCCT148 hoursInduced apoptosis via DNMT1 depletion; altered Wnt signaling pathway
Hypomethylation Comparison Various72 hoursReduced methylation by 40% in target genes; less effective than 5-azacytidine
Hepatocellular Carcinoma Mechanisms HepG224 hoursInduced growth arrest through both DNMT-dependent and independent pathways

Mecanismo De Acción

α-2’-Deoxy Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates. This binding inhibits the enzyme’s activity, preventing the deamination of cytidine to uridine. Additionally, α-2’-Deoxy Zebularine inhibits DNA methylation by incorporating into DNA and interfering with DNA methyltransferase activity, leading to the reactivation of previously silenced genes .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness: : α-2’-Deoxy Zebularine is unique due to its dual ability to inhibit both cytidine deaminase and DNA methylation. This dual inhibition makes it a valuable tool in studying gene expression regulation and developing potential therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for α-2'-Deoxy Zebularine, and how do they ensure structural fidelity?

The synthesis typically involves condensation of a protected ribose derivative with a pyrimidinone precursor, followed by deprotection steps. For fluorinated analogues like 5-fluorozebularine, modifications are introduced during the pyrimidinone synthesis phase to incorporate halogen groups. Structural fidelity is ensured via NMR and mass spectrometry to confirm the absence of undesired stereoisomers and byproducts .

Q. How does this compound inhibit DNA methyltransferases (DNMTs) at a molecular level?

this compound is incorporated into DNA during replication, mimicking cytidine. Upon DNMT binding, it forms a covalent intermediate with the enzyme, irreversibly trapping DNMTs and preventing catalytic turnover. This mechanism depletes active DNMT1 and reduces global DNA methylation, as shown in T24 bladder cancer cells treated continuously for 40 days .

Q. What experimental models are validated for studying its antitumor effects?

Common models include:

  • In vitro : Human cancer cell lines (e.g., T24 bladder, HepG2 liver) treated with zebularine to assess demethylation of tumor suppressor genes like p16 .
  • In vivo : Xenograft models evaluating tumor growth inhibition and survival, such as pancreatic islet allotransplants in streptozotocin-treated mice .
  • Epigenetic assays : Bisulfite sequencing to map methylation changes and RT-qPCR for gene reactivation .

Advanced Research Questions

Q. How can researchers optimize the metabolic activation of this compound to enhance DNMT inhibition?

Zebularine requires phosphorylation to its triphosphate form (dZTP) for incorporation into DNA, but this process is inefficient. Strategies include:

  • ProTide technology : Prodrug derivatives (e.g., 2'-deoxyzebularine ProTides) bypass rate-limiting phosphorylation steps, enhancing intracellular dZTP levels .
  • Combination with HDAC inhibitors : Co-treatment with Scriptaid synergistically reactivates silenced genes by targeting both DNA methylation and histone deacetylation .
Strategy Mechanism Efficacy Evidence
ProTide derivativesBypass phosphorylation via intracellular hydrolysisIncreased dZTP levels in vitro
Sequential 5-aza-dC + zebularinePrevents p16 remethylation post-5-aza-dC treatmentSustained demethylation in T24 cells

Q. What are the implications of zebularine's covalent complex formation with DNMTs for drug design?

Zebularine stabilizes DNMT-DNA binding, reducing enzyme turnover and trapping DNMTs at incorporation sites. This "suicide inhibition" suggests that structural analogues with improved binding kinetics (e.g., modified pyrimidinone rings) could prolong enzyme trapping. Denaturing gel assays confirmed the reversibility of the covalent complex, distinguishing it from 5-fluorodeoxycytidine, which forms irreversible adducts .

Q. How do conflicting reports on gene reactivation efficiency across cancer types influence experimental design?

Variability in gene reactivation (e.g., p16 in bladder vs. liver cancer) may stem from differences in DNMT isoform expression or CpG density in target promoters. To address this:

  • Pre-screen cell lines : Use GSEA (Gene Set Enrichment Analysis) to identify methylation-dependent subtypes, as done in HCC studies .
  • Tailor treatment duration : Continuous zebularine exposure (≥14 days) is critical for CpG-poor regions, whereas pulsed dosing suffices for CpG-rich promoters .

Q. Methodological Considerations

Q. What analytical techniques resolve contradictions in zebularine's metabolic stability and cytotoxicity?

  • LC-MS/MS : Quantifies zebularine metabolites (e.g., dZMP, dZTP) to correlate intracellular levels with demethylation efficacy .
  • Cox proportional hazards models : Identify prognostic genes (e.g., 20-gene classifier in HCC) to stratify patients likely to respond to zebularine-based therapies .

Q. How should researchers validate zebularine-induced demethylation in vivo?

  • Methylation-specific PCR : Assess promoter methylation in tumor biopsies pre/post-treatment.
  • Functional assays : Measure tumor suppressor protein expression (e.g., p16 via Western blot) and correlate with reduced tumor volume .

Q. Data Interpretation and Reproducibility

Q. Why do some studies report incomplete DNMT depletion despite zebularine treatment?

DNMT3a/3b isoforms are less sensitive to zebularine than DNMT1. Use isoform-specific siRNA knockdown alongside zebularine to achieve complete DNMT inhibition .

Q. How can researchers ensure reproducibility in zebularine studies?

  • Detailed synthesis protocols : Report deprotection conditions and purification methods to avoid batch variability .
  • Public data deposition : Share methylation arrays (e.g., GEO accession numbers) and raw qPCR data per journal guidelines .

Propiedades

Número CAS

68780-64-3

Fórmula molecular

C₉H₁₂N₂O₄

Peso molecular

212.2

Sinónimos

1-(2-Deoxy-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.